

The Discovery and Development of GR 64349: A Selective NK2 Receptor Agonist

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist of the tachykinin neurokinin-2 (NK2) receptor. This document provides a comprehensive technical overview of the discovery, pharmacological characterization, and development of **GR 64349**. It includes a summary of its chemical synthesis, key in vitro and in vivo pharmacological data, and detailed experimental methodologies for the principal assays used in its evaluation. Furthermore, this guide outlines the signaling pathways activated by **GR 64349** and presents its current development status as a therapeutic agent for on-demand voiding.

Discovery and Synthesis

GR 64349 was first described by Deal et al. in 1992 as part of a program to develop conformationally constrained tachykinin analogues with high selectivity for the NK2 receptor. The design strategy focused on modifying the C-terminal region of a Neurokinin A (NKA) octapeptide analogue, [Lys3]-NKA(3-10).

The key structural modification in **GR 64349** is the incorporation of a y-lactam conformational constraint between the Glycine and Leucine residues. This constraint rigidifies the peptide backbone, leading to a conformation that is highly selective for the NK2 receptor.[1] The chemical structure of **GR 64349** is [Lys³,Gly⁸,R-y-lactam-Leu⁹]-NKA(3-10).[2][3]



Chemical and Physical Properties

Property	Value
Molecular Formula	C42H68N10O11S
Molecular Weight	921.12 g/mol
Sequence	KDSFVGLM (Modifications: Leu-7 = R-γ-lactam- Leu, Met-8 = C-terminal amide)
CAS Number	137593-52-3
Solubility	Soluble to 1 mg/ml in water.
Purity	≥95%

Table 1: Chemical and Physical Properties of **GR 64349**.

Experimental Protocol: Solid-Phase Peptide Synthesis of GR 64349

The synthesis of **GR 64349** is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following protocol is a generalized procedure based on standard SPPS methods for tachykinin analogues.

- Fmoc-protected amino acids
- · Rink Amide resin
- Coupling reagents (e.g., HBTU, HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Piperidine
- Trifluoroacetic acid (TFA)



- Cleavage cocktail reagents (e.g., triisopropylsilane, water)
- Automated or manual peptide synthesizer

Procedure:

- Resin Swelling: The Rink Amide resin is swollen in DMF in the reaction vessel.
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) in the presence of DIPEA and coupled to the free amine on the resin.
- Washing: The resin is washed with DMF to remove excess reagents and by-products.
- Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence. The γ-lactam dipeptide is incorporated as a single unit.
- Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail containing TFA.
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Pharmacological Profile

GR 64349 is characterized by its high potency and exceptional selectivity for the NK2 receptor compared to the NK1 and NK3 receptor subtypes.

In Vitro Pharmacology



The pharmacological properties of **GR 64349** have been extensively studied in various in vitro systems, primarily using cell lines expressing recombinant human NK1 and NK2 receptors.

GR 64349 demonstrates a high affinity for the NK2 receptor and significantly lower affinity for the NK1 receptor.

Receptor	Radioligand	GR 64349 pKi	Selectivity (fold)
NK2	[¹²⁵ I]-NKA	7.77 ± 0.10	-
NK1	[³H]-septide	<5	>1200

Table 2: Receptor Binding Affinity of **GR 64349** at Human Recombinant NK1 and NK2 Receptors.[1]

GR 64349 acts as a full agonist at the NK2 receptor, stimulating downstream signaling pathways. Its potency is significantly higher at the NK2 receptor compared to the NK1 receptor in various functional assays.

Functional Assay	Receptor	GR 64349 pEC ₅₀	Selectivity (fold)
IP-1 Accumulation	NK2	9.10 ± 0.16	1400
NK1	5.95 ± 0.80		
Calcium Mobilization	NK2	9.27 ± 0.26	500
NK1	6.55 ± 0.16		
cAMP Synthesis	NK2	10.66 ± 0.27	900
NK1	7.71 ± 0.41		

Table 3: Functional Potency of GR 64349 at Human Recombinant NK1 and NK2 Receptors.

In Vivo Pharmacology

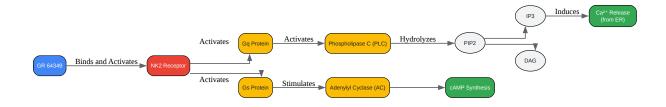
In vivo studies have demonstrated the biological activity of **GR 64349**. Intravenous and subcutaneous administration in rats with spinal cord transection resulted in dose-dependent



increases in bladder and colorectal pressure, indicating its potential to induce voiding. Notably, unlike some other NK2 receptor agonists, **GR 64349** did not appear to cause hypotension at effective doses.

Mechanism of Action and Signaling Pathways

GR 64349 exerts its effects by binding to and activating the NK2 receptor, a G-protein coupled receptor (GPCR). The activation of the NK2 receptor initiates intracellular signaling cascades.



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GR 64349 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of **GR 64349**.

Radioligand Binding Assay for NK1 and NK2 Receptors

This protocol outlines the procedure for determining the binding affinity of **GR 64349** to human recombinant NK1 and NK2 receptors.

- Cell membranes from CHO cells stably expressing human NK1 or NK2 receptors.
- Radioligands: [125]-NKA for NK2 receptors, [3H]-septide for NK1 receptors.



- Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and protease inhibitors.
- Non-specific binding control: High concentration of unlabeled NKA or Substance P.
- 96-well plates and filtration manifold.
- Glass fiber filters pre-soaked in polyethyleneimine.
- Scintillation counter and fluid.

Procedure:

- Plate Preparation: In a 96-well plate, add assay buffer, the test compound (**GR 64349**) at various concentrations, and the appropriate radioligand.
- Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium.
- Filtration: Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the IC₅₀ value of **GR 64349** and calculate the Ki value using the Cheng-Prusoff equation.

Inositol Monophosphate (IP-1) Accumulation Assay

This protocol describes the measurement of IP-1 accumulation in cells expressing NK1 or NK2 receptors using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.



- CHO cells stably expressing human NK1 or NK2 receptors.
- IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).
- Stimulation buffer containing LiCl.
- HTRF-compatible microplate reader.

Procedure:

- Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
- Stimulation: Replace the culture medium with stimulation buffer containing various concentrations of GR 64349. Incubate to allow for IP-1 accumulation.
- Lysis and Detection: Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to lyse the cells and initiate the detection reaction.
- Incubation: Incubate at room temperature, protected from light.
- Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both emission wavelengths of the donor and acceptor fluorophores.
- Data Analysis: Calculate the HTRF ratio and determine the EC₅₀ value for **GR 64349** from the dose-response curve.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium mobilization using a fluorescent calcium indicator.

- CHO cells stably expressing human NK1 or NK2 receptors.
- Fluo-4 AM calcium indicator dye.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).



• Fluorescence microplate reader with an injection system.

Procedure:

- Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate.
- Dye Loading: Load the cells with Fluo-4 AM dye by incubating them in a solution containing the dye.
- Washing: Wash the cells to remove extracellular dye.
- Baseline Measurement: Measure the baseline fluorescence of the cells.
- Agonist Injection: Inject a solution of GR 64349 at various concentrations into the wells.
- Kinetic Reading: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
- Data Analysis: Determine the peak fluorescence response and calculate the EC₅₀ value for GR 64349.

cAMP Synthesis Assay

This protocol describes the measurement of cyclic AMP (cAMP) synthesis using a LANCE (Lanthanide Chelate Excite) Ultra cAMP assay.

Materials:

- CHO cells stably expressing human NK1 or NK2 receptors.
- LANCE Ultra cAMP assay kit (containing Eu-cAMP tracer and ULight-anti-cAMP antibody).
- Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
- TR-FRET compatible microplate reader.

Procedure:

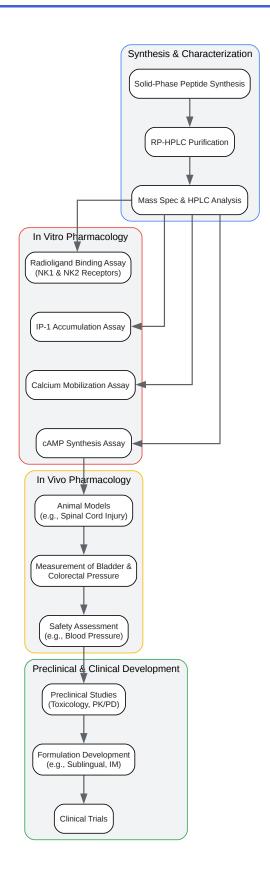
Foundational & Exploratory





- Cell Stimulation: In a 384-well plate, incubate the cells with various concentrations of GR
 64349 in stimulation buffer.
- Detection Reagent Addition: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody to the wells.
- Incubation: Incubate at room temperature to allow for the competitive binding reaction to reach equilibrium.
- Reading: Read the plate on a TR-FRET compatible reader, measuring the time-resolved fluorescence at the acceptor and donor emission wavelengths.
- Data Analysis: Calculate the TR-FRET ratio, which is inversely proportional to the amount of cAMP produced, and determine the EC₅₀ value for **GR 64349**.





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GR 64349 Development Workflow



Development and Future Directions

GR 64349 is currently under development by Dignify Therapeutics under the identifier DTI-117. The primary therapeutic indication being pursued is on-demand voiding for individuals with spinal cord injury and other neurological conditions that lead to bladder and bowel dysfunction.

Preclinical studies have shown that DTI-117 has a very short plasma half-life, which is a desirable characteristic for an on-demand therapy. The development is being funded by the National Institutes of Health (NIH) and is progressing towards clinical trials. Dignify Therapeutics is exploring formulations for sublingual and intramuscular administration to provide a convenient and rapid onset of action.

Conclusion

GR 64349, now known as DTI-117, is a highly selective and potent NK2 receptor agonist that emerged from a rational design approach involving conformational constraint of a peptide backbone. Its robust pharmacological profile, characterized by high selectivity and efficacy, has made it a valuable research tool and a promising clinical candidate. The ongoing development of DTI-117 for on-demand voiding highlights the potential of targeting the NK2 receptor to address significant unmet medical needs in patients with bladder and bowel dysfunction. This technical guide provides a comprehensive resource for understanding the discovery, mechanism of action, and development pathway of this important pharmacological agent.

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